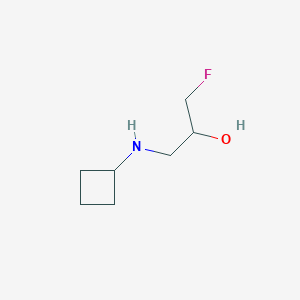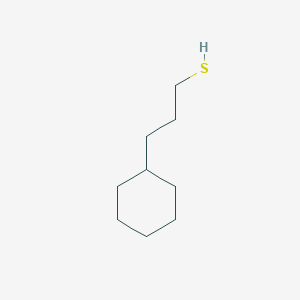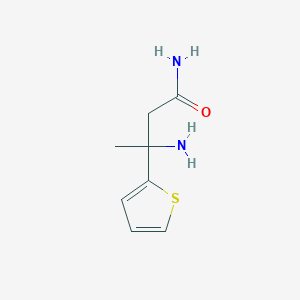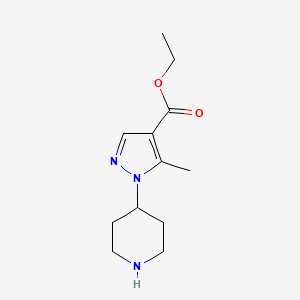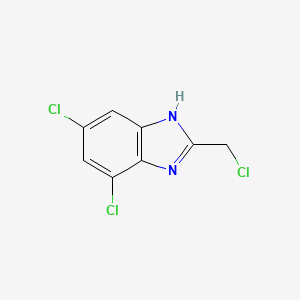
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole typically involves the chlorination of 2-(chloromethyl)-1H-1,3-benzodiazole. This process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzodiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Utilized in the production of specialty chemicals and as a building block for more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-2-methyl-8-quinolinol: Another chlorinated heterocyclic compound with potential anticancer activity.
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties and used in medicinal applications.
Uniqueness
5,7-Dichloro-2-(chloromethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chlorine and nitrogen atoms within its structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5Cl3N2 |
|---|---|
Molekulargewicht |
235.5 g/mol |
IUPAC-Name |
4,6-dichloro-2-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
RRJAYWWECNYGRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=N2)CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


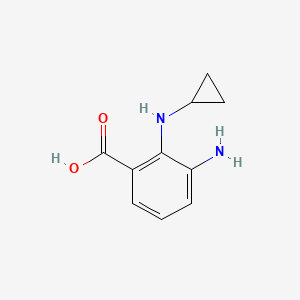
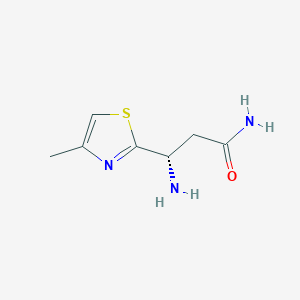
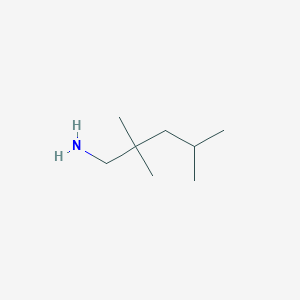
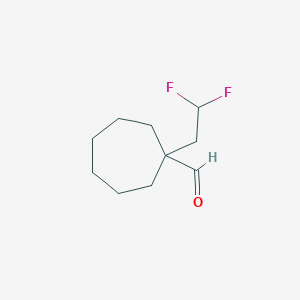

![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
